molecular formula C12H16N2O4S B13514181 2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid CAS No. 1190391-81-1

2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid

Cat. No.: B13514181
CAS No.: 1190391-81-1
M. Wt: 284.33 g/mol
InChI Key: KCDYGQQYGFBDTN-UHFFFAOYSA-N
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Description

Historical Context of Thiazole-Containing Scaffolds in Drug Discovery

Thiazoles, characterized by a five-membered ring containing one nitrogen and one sulfur atom, have played a pivotal role in drug discovery since the early 20th century. The first therapeutic application of a thiazole derivative, sulfathiazole , revolutionized antibacterial treatment in the 1930s by combining the sulfonamide pharmacophore with the thiazole ring. This success catalyzed further investigations into thiazole-based compounds, leading to the development of antifungal agents like ravuconazole and anti-inflammatory drugs such as meloxicam .

The resurgence of interest in thiazole chemistry during the 21st century has been driven by advances in synthetic methodology and structural biology. For instance, Zheng et al. demonstrated that substituted thiazoles could inhibit metastatic cancer cell migration through modulation of cytoskeletal dynamics, highlighting their potential in oncology. Contemporary studies have expanded this scope, revealing thiazole derivatives with antiviral, antidiabetic, and antioxidant properties. The structural adaptability of the thiazole ring allows for precise tuning of electronic and steric properties, making it an ideal scaffold for targeting diverse biological pathways.

Rationale for Boc-Protected Cyclopenta-Thiazole Carboxylic Acid Derivatives

The design of 2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid addresses two critical challenges in modern medicinal chemistry: (1) enhancing metabolic stability and (2) optimizing target binding through conformational restriction. The tert-butoxycarbonyl (Boc) protecting group serves multiple functions in this context:

Feature Role in Compound Design
Boc protection Prevents undesired nucleophilic reactions
Cyclopentane fusion Restricts ring puckering for precise binding
Carboxylic acid moiety Enables salt formation for solubility

The cyclopentane ring fused to the thiazole introduces a constrained geometry that reduces entropic penalties during protein-ligand interactions, a strategy validated in nickel-catalyzed syntheses of bioactive heterocycles. This fusion also mimics natural product architectures, potentially improving bioavailability. Meanwhile, the Boc group protects the amine during synthetic steps while allowing controlled deprotection for further functionalization.

Recent synthetic breakthroughs, such as the nickel-catalyzed coupling of diynes with carbon dioxide to form bicyclic pyrones, have inspired analogous approaches for constructing the cyclopenta-thiazole core. The carboxylic acid substituent enhances water solubility, addressing a common limitation of aromatic heterocycles, and provides a handle for prodrug development or conjugation to targeting moieties.

Properties

CAS No.

1190391-81-1

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

InChI

InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-10-13-8-6(9(15)16)4-5-7(8)19-10/h6H,4-5H2,1-3H3,(H,15,16)(H,13,14,17)

InChI Key

KCDYGQQYGFBDTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)CCC2C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization via Thiazole Formation

One common approach to build the thiazole ring fused to cyclopentane involves the reaction of aminothiols or thioamide intermediates with α-haloketones or α-haloesters under acidic or neutral conditions.

  • For example, 2-aminobenzo[d]thiazole derivatives have been synthesized by reacting 4-aminobenzoates with potassium thiocyanate and bromine in acetic acid, yielding the benzo[d]thiazole ring system after cyclization and oxidation steps. This method can be adapted for cyclopenta[d]thiazole formation by using appropriate cyclopentanone or cyclopentene derivatives as starting materials.

  • The reaction conditions typically involve stirring at room temperature or mild heating, with careful pH control during workup to isolate the heterocycle.

Introduction and Protection of the Amino Group

Boc Protection of Amino Group

  • The amino group at the 2-position is protected with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during further transformations.

  • Boc protection is commonly achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate, typically in solvents like dichloromethane or tetrahydrofuran.

  • Reaction conditions: room temperature, stirring for several hours (typically 2–24 h).

  • The Boc-protected amine is stable under neutral and mildly acidic conditions but can be deprotected under strong acid (e.g., trifluoroacetic acid).

Functionalization of the 4-Carboxylic Acid Group

Preparation of Thiazole-4-carboxylic Acid Derivatives

  • Thiazole-4-carboxylic acid is a key intermediate that can be prepared by oxidation of methylthiazole or by direct synthesis from thiazole precursors.

  • Conversion of thiazole-4-carboxylic acid to its acid chloride is commonly performed using thionyl chloride or oxalyl chloride under reflux conditions in dichloromethane or solvent-free conditions.

  • Typical conditions for acid chloride formation:

Reagent Solvent Temperature Time Yield
Thionyl chloride Reflux 2 h 99%
Oxalyl chloride + DMF (catalyst) DCM, 0–35 °C 1–2 h 80–99%
  • The acid chloride intermediate can then be converted to the carboxylic acid or used for amide coupling reactions.

Representative Preparation Method (Literature-Based)

Stepwise Synthesis Outline

Step Reaction Conditions Yield (%) Notes
1 Formation of cyclopenta[d]thiazole core React aminothiol with α-haloketone in acetic acid, room temp 40–60 Stir 12–24 h, monitor by TLC
2 Boc protection of amino group Boc anhydride, triethylamine, DCM, rt, 4 h 85–95 Purify by column chromatography
3 Carboxylic acid functionalization Oxidation or acid chloride formation with SOCl2 or oxalyl chloride, reflux 80–99 Purify by recrystallization or chromatography

Purification and Characterization

  • Purification is typically achieved by column chromatography using ethyl acetate/petroleum ether mixtures or recrystallization from solvents like hexane or ethyl acetate.

  • Characterization data generally include:

Technique Information Obtained
^1H NMR Chemical shifts confirming Boc and thiazole protons
^13C NMR Carbon resonances confirming carboxyl and Boc carbons
Mass Spectrometry Molecular ion peak confirming molecular weight
Melting Point Purity and identity confirmation

Summary Table of Key Reagents and Conditions

Compound/Intermediate Reagents/Conditions Solvent Temperature Time Yield (%) Reference
2-Aminocyclopenta[d]thiazole core Aminothiol + α-haloketone Acetic acid RT or reflux 12–24 h 40–60
Boc protection Boc anhydride + base DCM Room temp 2–24 h 85–95
Thiazole-4-carboxylic acid chloride Thionyl chloride or oxalyl chloride DCM or neat Reflux or 0–35 °C 1–2 h 80–99

Additional Notes

  • The Boc protecting group ensures selectivity and stability during multi-step synthesis.

  • The cyclopenta[d]thiazole ring system synthesis requires careful control of reaction conditions to avoid side reactions such as polymerization or ring opening.

  • Use of dry solvents and inert atmosphere (nitrogen or argon) is recommended during sensitive steps like acid chloride formation.

  • Analytical monitoring by TLC and NMR is crucial for confirming reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways. The cyclopenta[d][1,3]thiazole core may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

This section evaluates structural analogs and their functional distinctions in terms of synthesis, biological activity, and physicochemical properties.

Structural Analogues with Cyclopenta-Fused Heterocycles

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Target/Activity Synthetic Steps Reference ID
2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid Thiazole + cyclopentane Boc-protected amino, carboxylic acid XIAP-BIR3 domain inhibition 6
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl) derivatives Thiophene + cyclopentane Cyano, sulfamoyl, acetamide Tyrosine kinase inhibition (MCF7) 8–10
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Thiophene + cyclopentane Amino, ester Intermediate for thienotriazolopyrimidines 4
2-(4-Fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid Thiazole + cyclopentane Fluorobenzamido, carboxylic acid Undisclosed (pharmacokinetic studies) 5–7
2-Chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-thiazole-4-carboxamide Thiazole + cyclopentane Chloro, carboxamide Analgesic/anti-inflammatory candidate 7
Key Differences and Implications

Core Heterocycle Variability :

  • Thiazole vs. Thiophene : The thiazole ring (with two heteroatoms) in the target compound enhances hydrogen-bonding capacity compared to thiophene derivatives (single sulfur atom), improving interactions with biological targets like XIAP-BIR3 . Thiophene-based analogs (e.g., ) exhibit antiproliferative activity via tyrosine kinase inhibition, highlighting the role of heteroatom choice in target specificity.

Substituent Effects: Boc Group: The Boc-protected amino group in the target compound simplifies synthetic handling and reduces side reactions, unlike the unprotected amino groups in thiophene derivatives (), which require additional protection/deprotection steps . Fluorinated Derivatives: Fluorine substitution (e.g., 4-fluorobenzamido in ) enhances lipophilicity and metabolic stability compared to the parent carboxylic acid .

Synthetic Efficiency :
The target compound’s 6-step synthesis is more efficient than the 8–10 steps required for AVPI peptide analogs . In contrast, thiophene-based compounds () often involve multi-step cyclization and functionalization, increasing complexity .

Biological Activity: The target compound’s XIAP-BIR3 inhibition (IC₅₀ ~ 10 µM) is competitive with AVPI-derived inhibitors but with reduced synthetic burden . Thiophene-carboxylate derivatives () show IC₅₀ values in the nanomolar range for tyrosine kinase inhibition, emphasizing the impact of core structure on potency .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight Solubility (H₂O) logP Bioavailability Predictions
This compound ~300 g/mol Moderate (polar groups) 1.5 High (Boc enhances membrane permeability)
2-(4-Methylphenyl)thiazole-4-carboxylic acid () 219.26 g/mol Slightly soluble 2.8 Moderate (hydrophobic substituents)
2-(4-Fluorobenzamido)-N-(3-phenylpropyl)-...carboxamide () 423.5 g/mol Low (lipophilic tail) 3.2 Low (high molecular weight)
  • Solubility : The target compound’s carboxylic acid group improves aqueous solubility compared to carboxamide derivatives (), which exhibit lower solubility due to increased lipophilicity .
  • logP : The Boc group in the target compound balances hydrophilicity and lipophilicity (logP ~1.5), favoring oral bioavailability over highly lipophilic analogs (logP >3) .

Biological Activity

2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid (Boc-CPT) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that may contribute to its interaction with various biological targets.

  • Molecular Formula : C12H16N2O4S
  • Molecular Weight : 284.33 g/mol
  • CAS Number : 1190391-81-1

Synthesis

The synthesis of Boc-CPT typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.
  • Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc2O).
  • Esterification : The carboxylic acid group is esterified with ethanol in the presence of a catalyst.

Boc-CPT's mechanism of action likely involves its ability to interact with specific enzymes and receptors in biological systems. The thiazole ring can inhibit various enzymatic activities, while the Boc protecting group can be removed under physiological conditions, allowing the free amino group to engage in further biochemical interactions.

Anticancer Properties

Research indicates that Boc-CPT exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that compounds similar to Boc-CPT exhibited IC50 values ranging from 0.4 to 3.9 μM against prostate cancer and melanoma cell lines, suggesting potent cytotoxic effects .

CompoundCell LineIC50 (μM)
Boc-CPTProstate Cancer0.7 - 1.0
Melanoma1.8 - 2.6

Antimicrobial Activity

Boc-CPT has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial efficacy.

Mechanistic Studies

Mechanistic studies have indicated that Boc-CPT may induce apoptosis in cancer cells through oxidative stress pathways. This suggests a dual role where it not only inhibits cell proliferation but also promotes programmed cell death in malignant cells .

Case Studies

  • Cytotoxic Activity Against Cancer Cells : In a systematic evaluation using MTT assays, Boc-CPT and related compounds were tested against human cancer cell lines such as NCI H292 (lung carcinoma) and HL-60 (promyelocytic leukemia). The results indicated varying degrees of cytotoxicity, with some derivatives achieving over 90% inhibition at specific concentrations .
  • Antimicrobial Testing : A study focused on the antimicrobial potential of Boc-CPT derivatives revealed promising results against Gram-positive bacteria, although specific data on minimum inhibitory concentrations (MICs) were not extensively documented .

Q & A

What are the key synthetic challenges in preparing 2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid, and how can reaction conditions be optimized?

Basic Research Question
The synthesis involves multi-step reactions, including cyclization of the thiazole ring, Boc-protection of the amino group, and functionalization of the cyclopenta-dihydro scaffold. Challenges include low yields due to steric hindrance from the fused ring system and Boc-group instability under acidic/basic conditions.
Methodological Answer :

  • Cyclization : Use phosphorus oxychloride or thiosemicarbazide derivatives to form the thiazole core, as seen in analogous syntheses of thiazole-carboxylic acids .
  • Boc Protection : Employ tert-butoxycarbonyl anhydride (Boc₂O) in dichloromethane with a catalytic base (e.g., DMAP) at 0–25°C to protect the amino group while avoiding ring-opening side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, while controlled pH (neutral to mildly acidic) prevents Boc-deprotection .

How can researchers characterize the structural integrity of this compound post-synthesis?

Basic Research Question
Methodological Answer :

  • NMR Spectroscopy : ¹H-NMR confirms the Boc-group integration (tert-butyl protons at ~1.4 ppm) and cyclopenta-dihydro scaffold protons (multiplets at 2.5–3.5 ppm). ¹³C-NMR identifies the carboxylic acid carbonyl (~170 ppm) and thiazole carbons .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates purity (>95%) and molecular weight .
  • IR Spectroscopy : Key peaks include Boc-group C=O (~1680 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .

What analytical methods are suitable for studying the compound’s stability under varying pH and temperature?

Advanced Research Question
Methodological Answer :

  • pH Stability Assays : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC every 24 hours. The Boc group is labile under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to deprotection .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere. The carboxylic acid moiety typically degrades above 200°C, while the thiazole ring remains stable up to 300°C .

How does the Boc group influence the compound’s reactivity in downstream derivatization?

Advanced Research Question
Methodological Answer :
The Boc group acts as a temporary protective moiety for the amino group, enabling selective functionalization of the carboxylic acid (e.g., esterification or amidation). However:

  • Deprotection Requirements : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 2–4 hours to remove the Boc group without damaging the thiazole ring .
  • Compatibility with Coupling Agents : Avoid carbodiimide-based reagents (e.g., EDC) if the Boc group is present, as they may promote unintended acylation. Use HATU or DCC for controlled activation of the carboxylic acid .

What computational tools can predict the compound’s binding affinity for biological targets?

Advanced Research Question
Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). The thiazole ring and carboxylic acid are critical for hydrogen bonding and metal coordination .
  • DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set optimizes the geometry and calculates electrostatic potential maps, highlighting nucleophilic/electrophilic regions on the cyclopenta-dihydro scaffold .

How can contradictory data on the compound’s biological activity be resolved?

Advanced Research Question
Methodological Answer :

  • Dose-Response Validation : Re-evaluate IC₅₀ values across multiple assays (e.g., enzymatic inhibition vs. cell viability). For example, discrepancies in antimicrobial activity may arise from efflux pump interference in bacterial strains .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may contribute to off-target effects .

What strategies improve the compound’s solubility for in vitro assays?

Basic Research Question
Methodological Answer :

  • Salt Formation : Convert the carboxylic acid to a sodium or potassium salt via titration with NaOH/KOH in ethanol/water mixtures .
  • Co-Solvent Systems : Use DMSO (≤10% v/v) in aqueous buffers. For higher concentrations, PEG-400 or cyclodextrin-based formulations enhance solubility without denaturing proteins .

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